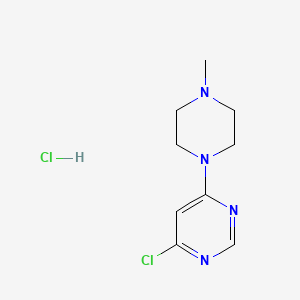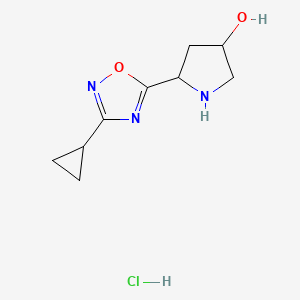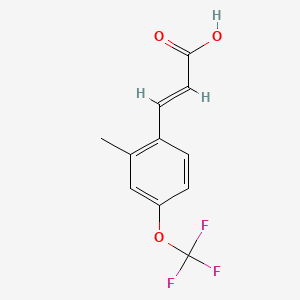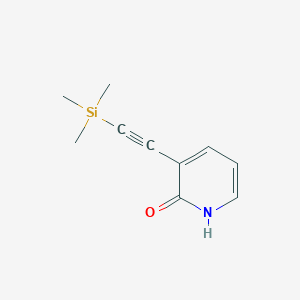
3-((Trimethylsilyl)ethynyl)pyridin-2-ol
Overview
Description
3-((Trimethylsilyl)ethynyl)pyridin-2-ol is a pyridine derivative . It is a heterocyclic compound with the empirical formula C10H13NSi . The CAS number for this compound is 80673-00-3 .
Molecular Structure Analysis
The molecular weight of 3-((Trimethylsilyl)ethynyl)pyridin-2-ol is 175.30 . The SMILES string representation of its structure isCSi(C)C#Cc1cccnc1 . Physical And Chemical Properties Analysis
The compound has a refractive index of 1.529 . It has a boiling point of 229 °C and a density of 0.922 g/mL at 25 °C .Scientific Research Applications
Synthesis of Functionalized Furopyridines
3-((Trimethylsilyl)ethynyl)pyridin-2-ol is used in the synthesis of functionalized furopyridines. This process involves treating 2-ethynyl-3-pyridinols and 3-ethynyl-2-pyridinols, which can be derived from halopyridinols, with aryl/heteroaryl halides or vinyl triflates. This leads to the production of various substituted furo[3,2-b]pyridines and furo[2,3-b]pyridines through a coupling/cyclization process, utilizing palladium-catalyzed reactions (Arcadi et al., 2002).
Antifungal Drug Development
This compound is also vital in antifungal drug development. A study demonstrated the synthesis of dihydropyridine carboxylic acids from 3-((trimethylsilyl)ethynyl)pyridines, which showed promising antifungal activity against various Candida species. The compounds interacted with key amino acids of the CYP51 enzymes, indicating their potential as candidates for new antifungal drugs (Ballinas-Indilí et al., 2021).
Preparation of Highly Fluorescent Pi-Conjugated Oligomers
In another application, 3-((Trimethylsilyl)ethynyl)pyridin-2-ol is used for the site-selective monotitanation of dialkynylpyridines. This process is essential for preparing pi-conjugated oligomers that exhibit intense blue fluorescence emission. Such oligomers have potential applications in materials science, especially in areas requiring fluorescent materials (Takayama et al., 2004).
Synthesis of Polyacetylenes
This chemical is also integral in the synthesis of polyacetylenes. A study described a method for the polymerization of the acetylenic bond in 2-ethynylpyridine and its trimethylsilyl derivative, leading to the production of substituted ionic polyacetylenes with extensive backbone conjugation. These polymers could have applications in various fields, including electronics and materials science (Blumstein, 1993).
Formation of Dihydropyridine and Pyran Compounds
Additionally, the compound plays a role in the formation of dihydropyridine and pyran compounds. A study explored the reaction of 3-trimethylsilyl-2-propyn-1-al with 2-aminopyridine and water, leading to the self-assembly of N -(2-pyridyl)-2-(trimethylsilylethynyl)-1,2-dihydropyridine-3,5-dicarbaldehyde. This research provided insights into plausible mechanisms of 1,2-dihydropyridine and 4H-pyran cascade assembling, which could be valuable in organic synthesis and medicinal chemistry (Shagun et al., 2013).
Safety And Hazards
3-((Trimethylsilyl)ethynyl)pyridin-2-ol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
3-(2-trimethylsilylethynyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOSi/c1-13(2,3)8-6-9-5-4-7-11-10(9)12/h4-5,7H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFHJTUSLQIQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Trimethylsilyl)ethynyl)pyridin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



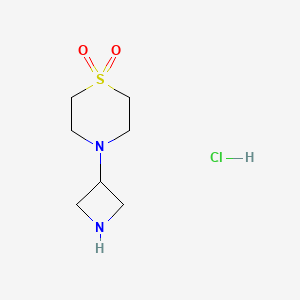
![4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405275.png)
![ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405276.png)
![ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405277.png)
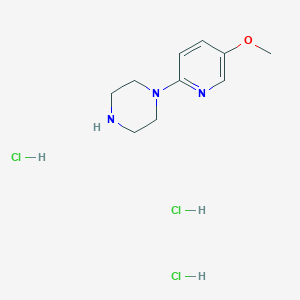
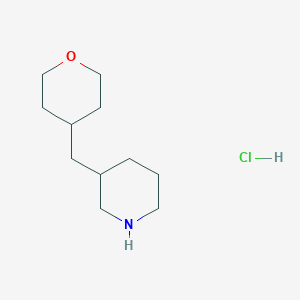
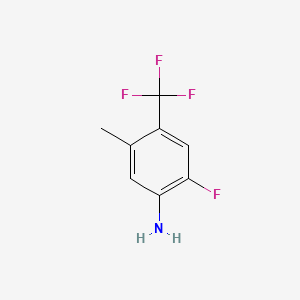
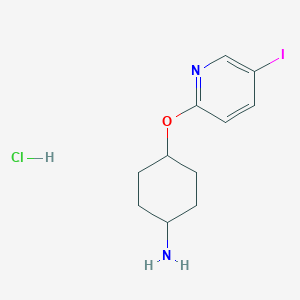
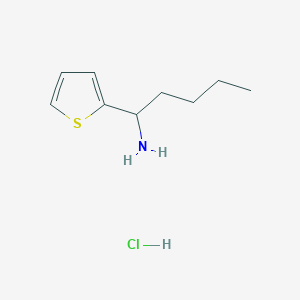
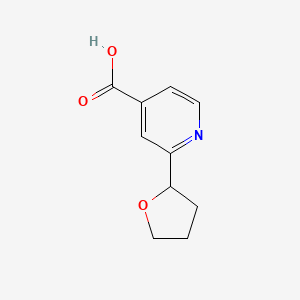
![Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride](/img/structure/B1405288.png)
